

# Commercial Suppliers and Technical Guide for 9-(Bromomethyl)nonadecane in Research

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## Compound of Interest

Compound Name: 9-(Bromomethyl)nonadecane

Cat. No.: B041432

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For researchers, scientists, and drug development professionals, **9-(Bromomethyl)nonadecane** is a key hydrophobic building block, primarily utilized in the synthesis of organic electronic materials. Its long, branched alkyl chain imparts solubility and influences the morphology of resulting compounds, which is critical for applications in organic photovoltaics and electrochromic devices. This technical guide provides an overview of commercial suppliers, key properties, and representative experimental protocols for the application of **9-(Bromomethyl)nonadecane**.

## Commercial Availability

Several commercial suppliers offer **9-(Bromomethyl)nonadecane** for research purposes. The available quantities, purity, and catalog numbers are summarized in the table below for easy comparison. It is important to note that this compound is intended for professional research and laboratory use only.<sup>[1]</sup>

Supplier	Catalog Number	Purity	Available Quantities
AK Scientific	Not specified	Not specified	5 mL, 25 mL
Ambeed	Not specified	97%	25 g, 100 g, 500 g
TCI Chemicals	B5188	>96.0% (GC)	5 mL, 25 mL
Aladdin Scientific	Not specified	min 96%	100 g

## Physicochemical Properties and Safety Information

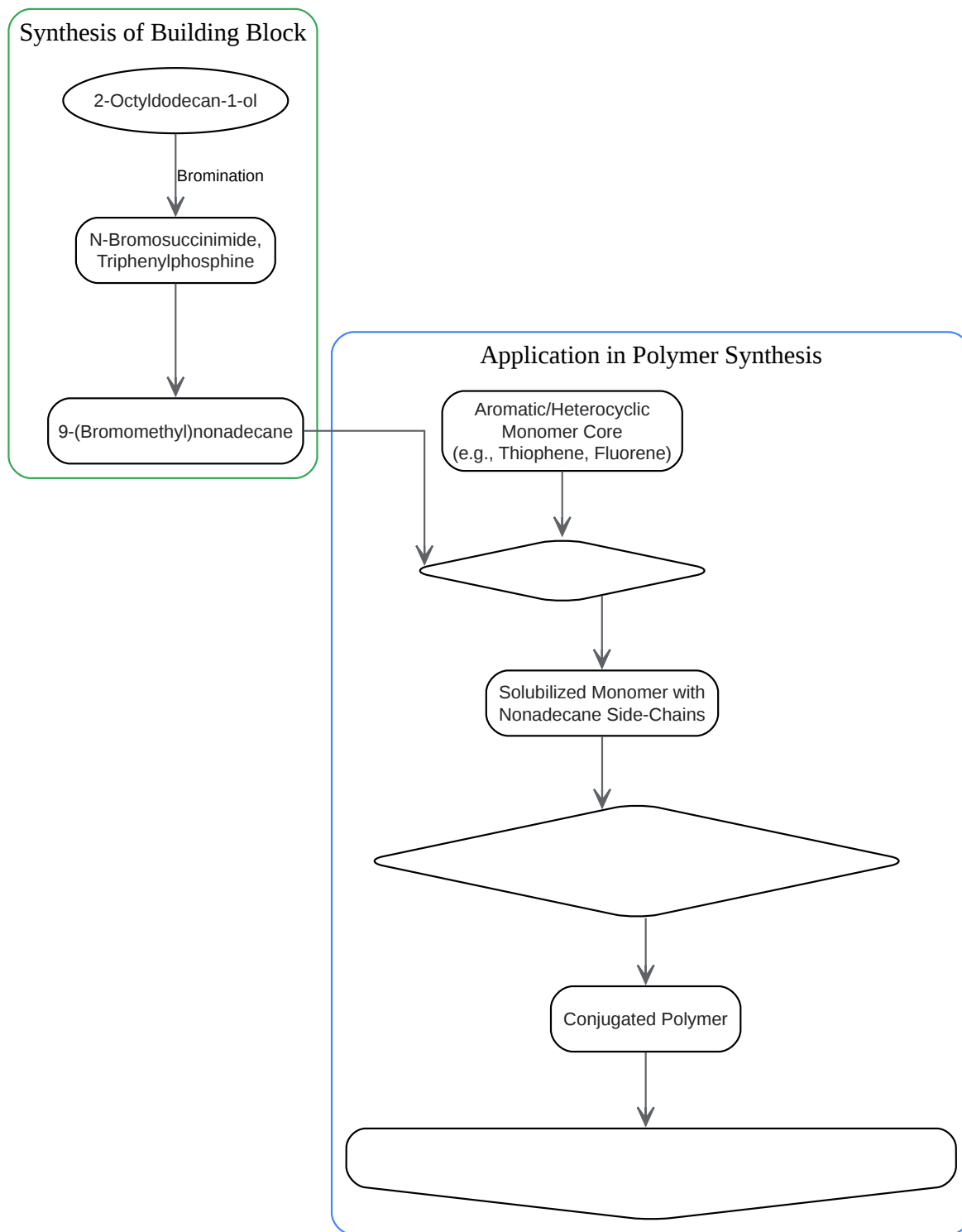
**9-(Bromomethyl)nonadecane**, with the CAS number 69620-20-8, has a molecular formula of  $C_{20}H_{41}Br$  and a molecular weight of 361.45 g/mol .<sup>[1]</sup><sup>[2]</sup> It is a colorless to reddish-green clear liquid with a boiling point of 195°C at 0.4 mmHg and a melting point of -5°C.<sup>[3]</sup>

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **9-(Bromomethyl)nonadecane** is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).<sup>[2]</sup> Appropriate personal protective equipment should be used when handling this chemical.

## Core Application: Synthesis of Conjugated Polymers

The primary application of **9-(Bromomethyl)nonadecane** is as a solubilizing side chain in the synthesis of donor-acceptor type conjugated polymers.<sup>[3]</sup> These polymers are integral to the development of organic electronic devices, including organic solar cells and electrochromic materials. The branched nonadecane group enhances the solubility of the rigid polymer backbone in common organic solvents, facilitating solution-based processing and fabrication of thin films.

The logical workflow for the utilization of **9-(Bromomethyl)nonadecane** in this context is illustrated in the following diagram.



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Figure 1: Workflow for the synthesis and application of **9-(Bromomethyl)nonadecane**.

## Experimental Protocols

While specific protocols for **9-(Bromomethyl)nonadecane** are proprietary to individual research groups, the following sections provide detailed, representative methodologies for its synthesis and its application in alkylation reactions, based on established chemical transformations.

### Synthesis of 9-(Bromomethyl)nonadecane

A common method for the synthesis of **9-(Bromomethyl)nonadecane** is through the bromination of 2-octyldodecan-1-ol.<sup>[3]</sup>

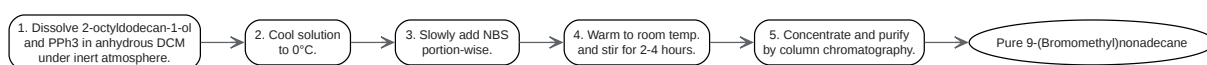
Materials:

- 2-octyldodecan-1-ol
- N-Bromosuccinimide (NBS)
- Triphenylphosphine (PPh<sub>3</sub>)
- Dichloromethane (DCM), anhydrous
- Magnetic stirrer and stir bar
- Round-bottom flask
- Ice bath
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- **Reaction Setup:** In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 2-octyldodecan-1-ol (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.
- **Cooling:** Cool the solution to 0°C using an ice bath.

- Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.2 equivalents) portion-wise to the stirred solution. Maintain the temperature at 0°C during the addition.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield **9-(Bromomethyl)nonadecane**.



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Figure 2: Experimental workflow for the synthesis of **9-(Bromomethyl)nonadecane**.

## Representative N-Alkylation of a Heterocycle

This protocol describes a general procedure for the N-alkylation of a heterocyclic compound, a common step in modifying the side chains of monomer units for polymer synthesis.

Materials:

- Heterocyclic compound with an N-H bond (e.g., carbazole)
- **9-(Bromomethyl)nonadecane**
- Potassium carbonate ( $K_2CO_3$ ) or Sodium Hydride (NaH)
- Acetonitrile or N,N-Dimethylformamide (DMF), anhydrous
- Magnetic stirrer and stir bar
- Round-bottom flask
- Reflux condenser or heating mantle

#### Procedure:

- **Reaction Setup:** To a stirred suspension of the heterocyclic compound (1.0 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous acetonitrile, add **9-(Bromomethyl)nonadecane** (1.1 equivalents).
- **Reaction:** Heat the mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- **Extraction:** Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate in vacuo. The crude product can be further purified by column chromatography.

## Representative C-Alkylation of an Active Methylene Compound

This protocol outlines a general procedure for the C-alkylation of a compound with an active methylene group, such as diethyl malonate. This is a fundamental carbon-carbon bond-forming reaction.

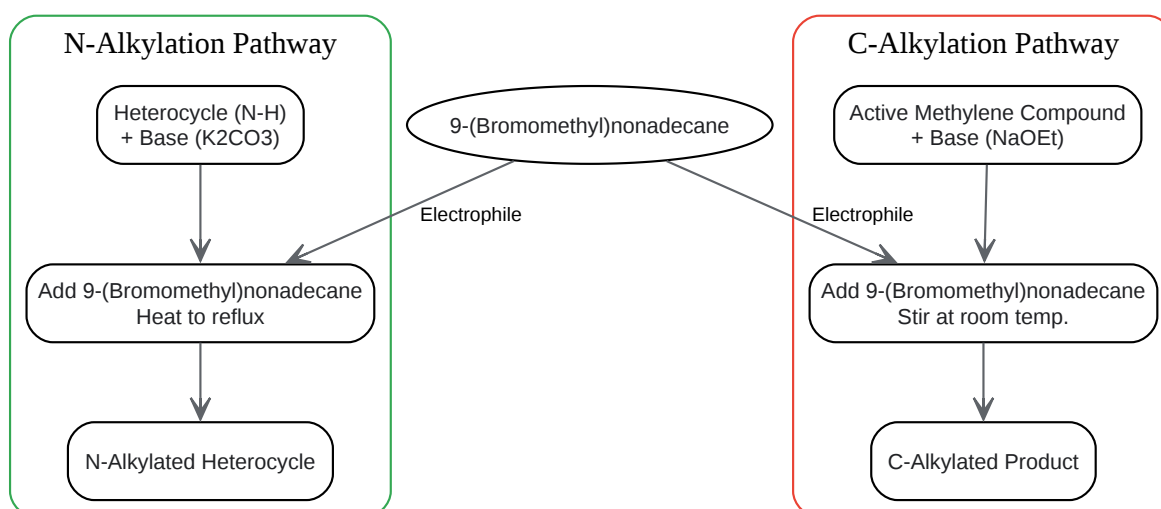
#### Materials:

- Diethyl malonate
- **9-(Bromomethyl)nonadecane**
- Sodium ethoxide (NaOEt) or another suitable base
- Ethanol, absolute
- Magnetic stirrer and stir bar
- Round-bottom flask

- Inert atmosphere setup

Procedure:

- Enolate Formation: In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol. Add diethyl malonate (1.1 equivalents) dropwise at room temperature and stir for 30 minutes to form the enolate.
- Alkylation: Cool the solution to 0°C and add **9-(Bromomethyl)nonadecane** (1.0 equivalent) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl). Remove the ethanol under reduced pressure.
- Extraction: Add water to the residue and extract with diethyl ether. Wash the combined organic layers with brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and concentrate. The crude product can be purified by vacuum distillation or column chromatography.



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Figure 3: Logical relationship for typical alkylation reactions.

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## References

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- 2. Syntheses of Acyclic and Macrocyclic Compounds Derived from 9,9-Diethylfluorene (Part I) - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 3. 9-(Bromomethyl)nonadecane | C<sub>20</sub>H<sub>41</sub>Br | CID 23148745 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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